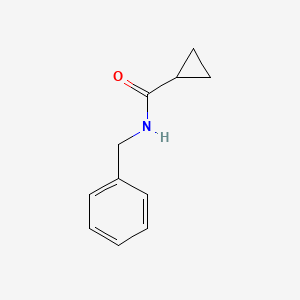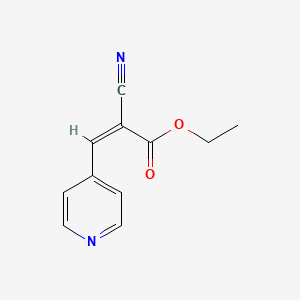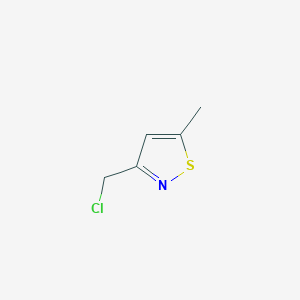
3-(chloromethyl)-5-methyl-1,2-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-5-methyl-1,2-thiazole (CMMT) is an important organic compound that has been used in a variety of scientific research applications. CMMT is a compound of sulfur, nitrogen, and chlorine, and it has been used in a range of studies involving biochemistry, physiology, and pharmacology. It is also used in the synthesis of other compounds and in the development of new drugs and pharmaceuticals. This article will discuss the synthesis of CMMT, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
3-(chloromethyl)-5-methyl-1,2-thiazole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as polythiazoles, polythioureas, and polythiocarboxylic acids. It has also been used in the development of new drugs and pharmaceuticals. This compound has also been used in studies involving biochemistry, physiology, and pharmacology. For example, it has been used in studies of the mechanisms of action of various drugs, as well as in studies of the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-5-methyl-1,2-thiazole is not fully understood. However, it is believed that this compound acts as a proton donor, which enables the formation of a thioether bond between two molecules. It is also believed that this compound can act as a catalyst, facilitating the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have a role in the regulation of cell signaling pathways, as well as in the regulation of gene expression. In addition, this compound has been shown to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(chloromethyl)-5-methyl-1,2-thiazole in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize and is widely available. Furthermore, it is relatively stable and has a low toxicity. However, this compound is highly reactive and can react with other compounds, which can lead to unexpected results. In addition, this compound is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
The use of 3-(chloromethyl)-5-methyl-1,2-thiazole in scientific research is still in its infancy, and there are many potential future directions for its use. For example, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential role in regulating cell signaling pathways and gene expression. In addition, further research could be done to explore the potential uses of this compound in the development of new drugs and pharmaceuticals. Finally, further research could be done to explore the potential uses of this compound in the synthesis of other compounds.
Méthodes De Synthèse
3-(chloromethyl)-5-methyl-1,2-thiazole can be synthesized using a variety of methods. One common method involves the reaction of an alkyl halide with an alkyl thiol in the presence of a base. This reaction produces a thioether, which can then be converted to this compound by chlorination. Another method involves the reaction of an alkyl halide with an alkyl thiol in the presence of a base, followed by the addition of a Lewis acid. This reaction produces a thioether, which can then be converted to this compound by chlorination.
Propriétés
IUPAC Name |
3-(chloromethyl)-5-methyl-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAOOGUDSIHEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


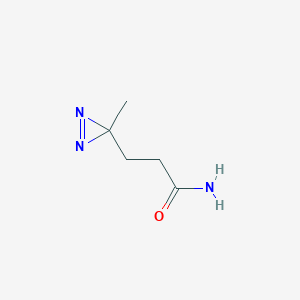

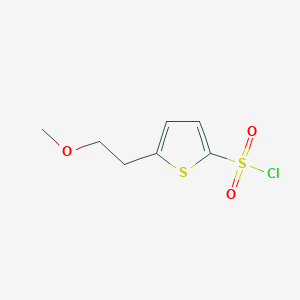
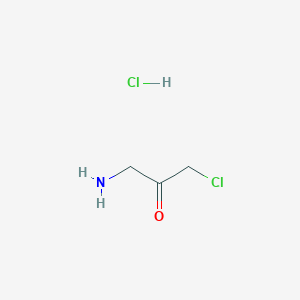
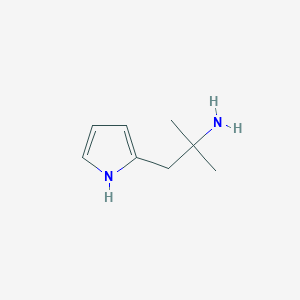
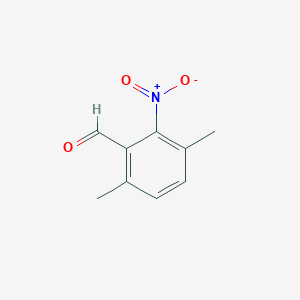
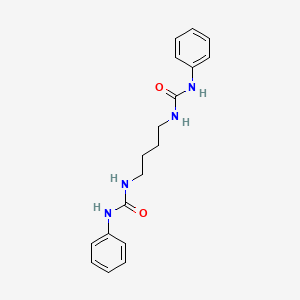

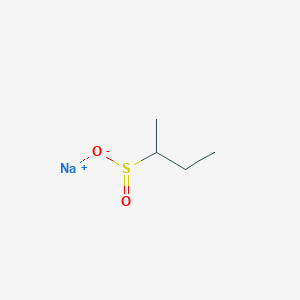
![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)
